molecular formula C16H12ClF2N5O B2804302 5-amino-1-(3-chlorobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-38-5

5-amino-1-(3-chlorobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2804302
CAS No.: 899981-38-5
M. Wt: 363.75
InChI Key: BTWMQSJTWDDWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(3-chlorobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClF2N5O and its molecular weight is 363.75. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Novel 1H-1,2,3-triazole-4-carboxamides, including variants of the compound , have been synthesized and evaluated for their antimicrobial activities against primary pathogens such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, as well as fungal strains Cryptococcus neoformans var. grubii and Candida albicans. These compounds showed moderate to good activities, demonstrating potential as antimicrobial agents. Specific derivatives demonstrated potent antibacterial effects against S. aureus and antifungal activity against C. albicans, highlighting the chemical's role in developing new antimicrobial therapies (Pokhodylo et al., 2021).

Synthesis and Chemical Properties

  • Research on triazoles has led to the development of various derivatives, including 5-amino-1,2,3-triazole-4-carboxamides, through reactions with acetates of acetamidine, trichloroacetamidine, and benzamidine. These synthetic pathways highlight the versatility of the triazole scaffold in generating compounds with potential biological activity, including the synthesis of 2-substituted 8-azapurin-6-ones (Albert & Trotter, 1979).
  • Another study focused on the crystal structure of a related triazole compound, emphasizing the intramolecular and intermolecular interactions that contribute to its stability and potential reactivity. The study provides insight into the structural aspects that could influence the biological activity of triazole derivatives (Kaur et al., 2013).

Biological Activity and Potential Uses

  • Triazole derivatives have been synthesized and evaluated for their inhibitory activity against purine nucleoside phosphorylase, an enzyme relevant in metabolic pathways. These studies contribute to understanding the potential therapeutic applications of triazole compounds in treating diseases related to purine metabolism (Sanghvi et al., 1988).

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-11-4-5-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWMQSJTWDDWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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